Methylenedioxypyrovalerone, (S)-
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Overview
Description
(S)-Mdpv, also known as (S)-Methylenedioxypyrovalerone, is a synthetic stimulant compound belonging to the cathinone class. It is known for its psychoactive properties and has been studied for its potential effects on the central nervous system. The compound has gained attention in scientific research due to its structural similarity to other well-known stimulants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methylenedioxypyrovalerone typically involves the condensation of 3,4-methylenedioxyphenyl-2-propanone with 2-bromovalerophenone under basic conditions. The reaction is followed by reduction and purification steps to obtain the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride.
Industrial Production Methods
Industrial production of (S)-Methylenedioxypyrovalerone may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(S)-Methylenedioxypyrovalerone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of (S)-Methylenedioxypyrovalerone, such as hydroxylated, halogenated, or carboxylated compounds.
Scientific Research Applications
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on neurotransmitter systems and potential neurotoxicity.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying stimulant addiction.
Industry: Utilized in the development of new synthetic routes and production methods for related compounds.
Mechanism of Action
The mechanism of action of (S)-Methylenedioxypyrovalerone involves its interaction with the central nervous system. The compound acts as a potent inhibitor of the dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and psychoactive effects. The molecular targets include the dopamine transporter (DAT) and norepinephrine transporter (NET), and the pathways involved are primarily related to the dopaminergic and noradrenergic systems.
Comparison with Similar Compounds
Similar Compounds
Methylenedioxymethamphetamine (MDMA): Known for its empathogenic effects.
Methylenedioxyamphetamine (MDA): Similar structure but different psychoactive profile.
Methylenedioxypyrovalerone (MDPV): The racemic mixture of (S)-Methylenedioxypyrovalerone.
Uniqueness
(S)-Methylenedioxypyrovalerone is unique due to its specific stereochemistry, which influences its interaction with biological targets and its overall pharmacological profile. Compared to its racemic mixture, the (S)-enantiomer may exhibit different potency and efficacy in its effects on the central nervous system.
Properties
CAS No. |
1388142-28-6 |
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Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
(2S)-1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C16H21NO3/c1-2-5-13(17-8-3-4-9-17)16(18)12-6-7-14-15(10-12)20-11-19-14/h6-7,10,13H,2-5,8-9,11H2,1H3/t13-/m0/s1 |
InChI Key |
SYHGEUNFJIGTRX-ZDUSSCGKSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3 |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3 |
Origin of Product |
United States |
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